molecular formula C14H10F3N3 B11842981 3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine CAS No. 1356087-80-3

3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine

Cat. No.: B11842981
CAS No.: 1356087-80-3
M. Wt: 277.24 g/mol
InChI Key: VDYFRTNIZZMSIE-UHFFFAOYSA-N
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Description

3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine is an organic compound that belongs to the class of indazoles. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an indazole core. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

Mechanism of Action

The mechanism of action of 3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine is unique due to its indazole core combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

CAS No.

1356087-80-3

Molecular Formula

C14H10F3N3

Molecular Weight

277.24 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-indazol-5-amine

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)9-3-1-8(2-4-9)13-11-7-10(18)5-6-12(11)19-20-13/h1-7H,18H2,(H,19,20)

InChI Key

VDYFRTNIZZMSIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)N)C(F)(F)F

Origin of Product

United States

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